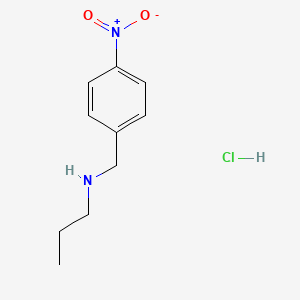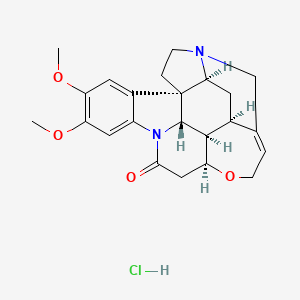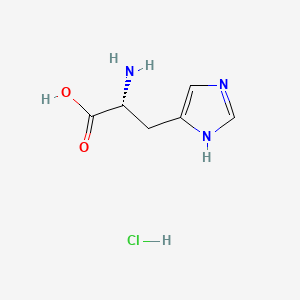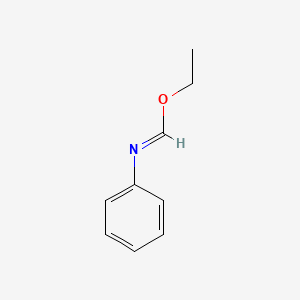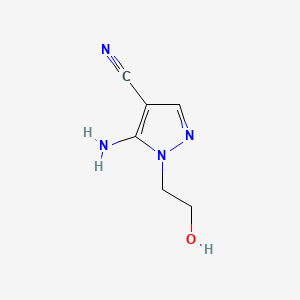
5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a chemical compound . Unfortunately, the search results do not provide a detailed description of this compound .
Molecular Structure Analysis
The molecular structure of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is not explicitly provided in the search results .Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Schiff bases using derivatives of pyrazole-4-carbonitrile have been synthesized and shown to exhibit significant antimicrobial activity. Notably, compounds synthesized using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives demonstrated exceptional activity, highlighting the potential of pyrazole-4-carbonitrile derivatives in developing antimicrobial agents (Puthran et al., 2019).
Catalysis and Green Chemistry
- A study has outlined a novel, efficient one-pot synthesis method for 5-amino-1H-pyrazole-4-carbonitrile derivatives, using alumina–silica-supported MnO2 as a recyclable catalyst in water. This approach is significant for its environmental friendliness and potential in green chemistry applications (Poonam & Singh, 2019).
Crystal and Molecular Structure Analysis
- The crystal structure of a related compound, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, has been studied, revealing insights into the molecular interactions and stability of such compounds. This research provides a foundational understanding of the structural aspects of pyrazole-4-carbonitrile derivatives (Fathima et al., 2014).
Green Synthetic Methods
- Research has developed sustainable microwave-assisted schemes for synthesizing Schiff base scaffolds of pyrazole nuclei, including 5-(benzylideneamino)-1-phenyl-1H-pyrazole-4-carbonitrile. These methods are notable for their efficiency and reduced environmental impact, demonstrating the compound's role in advancing green chemistry (Karati et al., 2022).
Novel Compound Synthesis
- Pyrazole-4-carbonitrile derivatives have been used as precursors in the synthesis of various novel compounds, such as pyrazoles and fused pyrazolopyrimidines. These compounds have shown promising antiviral activity, particularly against herpes simplex virus type-1 (Rashad et al., 2009).
Agricultural Applications
- A study on the synthesis of pyrazoles using 5-amino-1-aryl-1H-pyrazole-4-carbonitrile indicates potential applications in crop protection, underscoring the compound's relevance in agricultural research (Plem et al., 2015).
Electronic and Spectral Properties
- Research has explored the electronic properties of a pyrazolecarbonitrile derivative, including its interaction with fullerene molecules. This study contributes to the understanding of the compound's potential in electronic applications and spectral analysis (Author not available, 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-amino-1-(2-hydroxyethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-3-5-4-9-10(1-2-11)6(5)8/h4,11H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZZJAVSCUBGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C#N)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968153 | |
| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
5346-53-2 | |
| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5346-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5346-53-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5346-53-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AMINO-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRK6CUV57G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)


